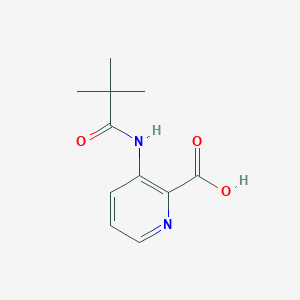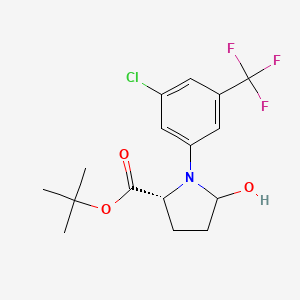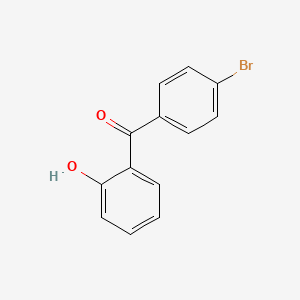
(4-Bromophenyl)(2-hydroxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)(2-hydroxyphenyl)methanone, also known as 4’-bromo-2-hydroxybenzophenone, is an organic compound with the molecular formula C13H9BrO2 and a molecular weight of 277.113 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring and a hydroxyl group attached to another phenyl ring, both connected through a carbonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(2-hydroxyphenyl)methanone typically involves the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The reaction conditions are crucial for achieving high yields and purity.
Industrial Production Methods: In industrial settings, the compound can be produced by reacting 4-bromobenzoyl chloride with 2-hydroxybenzene in the presence of a base such as pyridine. The reaction is carried out under controlled temperature and pressure to ensure optimal yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Bromophenyl)(2-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-bromophenyl-2-hydroxybenzophenone.
Reduction: Formation of 4-bromophenyl-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)(2-hydroxyphenyl)methanone has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Bromophenyl)(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- (4-Chlorophenyl)(2-hydroxyphenyl)methanone
- (4-Fluorophenyl)(2-hydroxyphenyl)methanone
- (4-Iodophenyl)(2-hydroxyphenyl)methanone
Comparison: (4-Bromophenyl)(2-hydroxyphenyl)methanone is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with biological targets .
Eigenschaften
CAS-Nummer |
23473-36-1 |
|---|---|
Molekularformel |
C13H9BrO2 |
Molekulargewicht |
277.11 g/mol |
IUPAC-Name |
(4-bromophenyl)-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H9BrO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,15H |
InChI-Schlüssel |
UYOKDPDLSMMUJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B13996862.png)
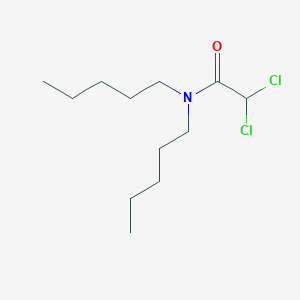

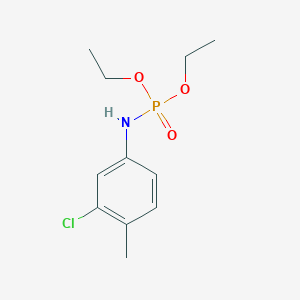
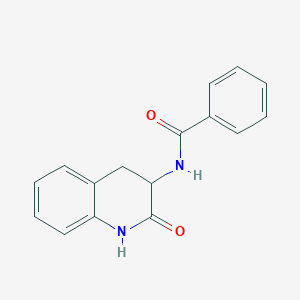

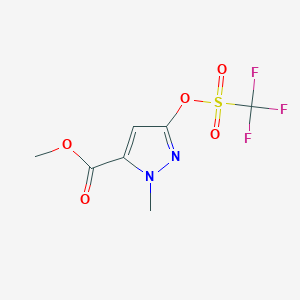
![4,5,6,7-Tetrahydrobenzo[b]thiophene-6-carboxylic acid](/img/structure/B13996910.png)
